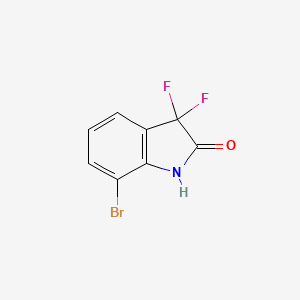

7-Bromo-3,3-difluoroindolin-2-one

CAS No.: 1360928-68-2

Cat. No.: VC4594232

Molecular Formula: C8H4BrF2NO

Molecular Weight: 248.027

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360928-68-2 |

|---|---|

| Molecular Formula | C8H4BrF2NO |

| Molecular Weight | 248.027 |

| IUPAC Name | 7-bromo-3,3-difluoro-1H-indol-2-one |

| Standard InChI | InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |

| Standard InChI Key | IXGUJVXGMIRFIW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s structure consists of an indolin-2-one scaffold, a bicyclic system combining a benzene ring fused with a pyrrolidone moiety. Bromine occupies the 7-position of the benzene ring, while two fluorine atoms are bonded to the 3-position of the pyrrolidone ring. This arrangement is critical for its electronic and steric properties, influencing both reactivity and biological target affinity.

Key Structural Features:

-

Bromine Substituent: Introduces steric bulk and electrophilic character, facilitating nucleophilic substitution reactions.

-

Fluorine Atoms: Enhance metabolic stability and binding affinity through electronegativity and hydrophobic interactions .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1360928-68-2 | |

| Molecular Formula | ||

| Molecular Weight | 248.027 g/mol | |

| IUPAC Name | 7-bromo-3,3-difluoro-1H-indol-2-one | |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |

The compound’s solubility and stability data remain under investigation, though its halogenated structure suggests limited aqueous solubility and susceptibility to photodegradation.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 7-bromo-3,3-difluoroindolin-2-one typically involves a multi-step sequence:

-

Bromination: Introduction of bromine at the 7-position of indolin-2-one using (NBS) in dichloromethane at 0–5°C.

-

Fluorination: Replacement of hydroxyl or other leaving groups at the 3-position with fluorine via (diethylaminosulfur trifluoride) or .

Optimization Challenges:

-

Temperature Control: Bromination requires subambient temperatures to minimize side reactions.

-

Solvent Selection: Polar aprotic solvents like dichloromethane improve reaction homogeneity and yield.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 7-position undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide in methanol yields 7-methoxy-3,3-difluoroindolin-2-one.

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate in acidic conditions generates the corresponding ketone or carboxylic acid derivatives.

-

Reduction: Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, forming 7-bromo-3,3-difluoroindolin-2-ol.

Mechanistic Insights

The electron-withdrawing effect of fluorine atoms stabilizes transition states during substitution, while bromine’s leaving-group ability facilitates nucleophilic attacks.

Analytical Characterization

Spectroscopic Data

-

(400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.50 (s, 1H).

-

(100 MHz, DMSO-d6): δ 176.5 (C=O), 152.3 (C-F), 134.2 (C-Br), 128.9–115.7 (aromatic carbons).

Mass Spectrometry

HRMS (ESI): m/z calculated for [M+H]⁺: 247.9412, found: 247.9408.

Comparison with Related Indole Derivatives

| Compound | Structural Features | Key Applications |

|---|---|---|

| 7-Bromoindole | Bromine at 7-position | Antimicrobial agents |

| 3-Fluoroindolin-2-one | Fluorine at 3-position | Enzyme inhibitors |

| 5-Nitroindolin-2-one | Nitro group at 5-position | Antiparasitic drugs |

7-Bromo-3,3-difluoroindolin-2-one’s dual halogenation offers superior metabolic stability compared to mono-halogenated analogs, making it a more viable drug candidate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume